molecular formula C14H22ClNO B1341338 2-(3-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1170163-05-9

2-(3-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1341338
CAS No.: 1170163-05-9
M. Wt: 255.78 g/mol
InChI Key: NPUGUBDDXXIXLP-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of various piperidine derivatives and their potential antimicrobial activities. For instance, studies have shown the preparation of new compounds through reactions involving amino-substituted benzothiazoles and chloropyridine-carboxylic acids, leading to compounds with variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, the synthesis of novel chroman-4-one derivatives has been investigated, revealing potent cholinesterase inhibitory activities which are relevant in the context of Alzheimer's disease treatment, with certain derivatives showing significant potency (Shamsimeymandi et al., 2019).

Radioligand Synthesis for PET Imaging

In the field of positron emission tomography (PET) imaging, derivatives of piperidine have been synthesized for the evaluation of dopamine D4 receptors. Although some compounds showed promise in biodistribution studies, limitations in suitability for specific receptor studies were identified, highlighting the complexity of developing effective PET imaging agents (Matarrese et al., 2000).

Pharmacological Properties and Drug Development

Piperidine derivatives have been synthesized and evaluated for a range of pharmacological properties, including their role as allosteric modulators of cannabinoid receptors, suggesting potential therapeutic applications in modulating receptor activity (Price et al., 2005). Additionally, the development of novel piperidine and piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors has been pursued, with some compounds demonstrating potent anti-HIV-1 activities and improved pharmacokinetic profiles, indicating potential as new anti-HIV therapies (Dong et al., 2012).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of piperidine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, properties, and biological activity of various substituted piperidine derivatives .

Properties

IUPAC Name

2-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-8-5-6-12(11-14)10-13-7-3-4-9-15-13;/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUGUBDDXXIXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588833
Record name 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170163-05-9
Record name 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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